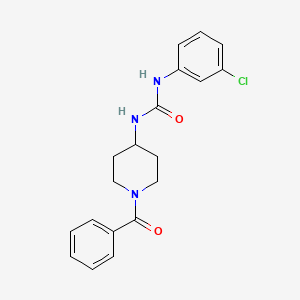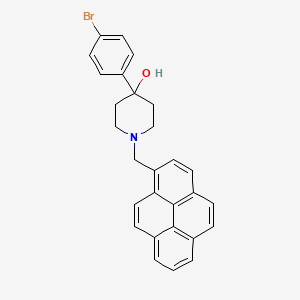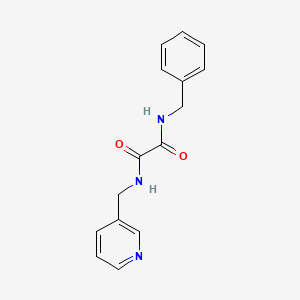![molecular formula C18H22O3 B4958908 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as EMD-57033, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. EMD-57033 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. In
作用机制
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene is a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor. The 5-HT6 receptor is primarily expressed in the brain, and it is involved in various physiological processes, including learning and memory, appetite regulation, and circadian rhythm. 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene binds to the 5-HT6 receptor and blocks its activity, which leads to a decrease in the levels of cyclic AMP (cAMP) and calcium ions in the brain. This, in turn, leads to a reduction in the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various neurological processes.
Biochemical and Physiological Effects:
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function in animal models of Alzheimer's disease, and it has also been shown to reduce psychotic symptoms in animal models of schizophrenia. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to regulate appetite and circadian rhythm in animal models. However, the exact mechanisms underlying these effects are not yet fully understood.
实验室实验的优点和局限性
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT6 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively studied and optimized, and its synthesis method is well-established. However, there are also some limitations to using 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene in lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is the development of more potent and selective antagonists of the 5-HT6 receptor, which could have improved therapeutic potential for neurological disorders. Additionally, there is a need for further research to elucidate the exact mechanisms underlying the biochemical and physiological effects of 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene. Finally, there is a need for more studies to investigate the long-term effects of 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene in vivo, particularly in the context of its potential therapeutic applications.
合成方法
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with propylene oxide to form 4-methoxyphenyl-3-propanol. This intermediate is then reacted with 4-bromobenzyl chloride to produce 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene. The synthesis method of 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively studied and optimized, and it is now a well-established procedure.
科学研究应用
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to improve cognitive function in animal models of Alzheimer's disease, and it has also been shown to reduce psychotic symptoms in animal models of schizophrenia. Additionally, 1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene has been used to study the role of the 5-HT6 receptor in various physiological processes, including learning and memory, appetite regulation, and circadian rhythm.
属性
IUPAC Name |
1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15-7-4-5-8-18(15)21-14-6-13-20-17-11-9-16(19-2)10-12-17/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSJRSUGONASTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)


![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)


![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)
